molecular formula C4H2N2O B14867114 2-Formylpropanedinitrile

2-Formylpropanedinitrile

Cat. No.: B14867114
M. Wt: 94.07 g/mol
InChI Key: OMVVCUZSWSHCMJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylpropanedinitrile can be synthesized through various methods. One common approach involves the reaction of malononitrile with formaldehyde under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_2(\text{CN})_2 + \text{HCHO} \rightarrow \text{C}_4\text{H}_2\text{N}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Formylpropanedinitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed:

    Oxidation: this compound can be converted to 2-carboxypropanedinitrile.

    Reduction: The reduction of nitrile groups yields 2-formylpropanediamine.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formylpropanedinitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-formylpropanedinitrile depends on its specific application. In chemical reactions, the formyl and nitrile groups can participate in various transformations, influencing the reactivity and properties of the compound. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.

Comparison with Similar Compounds

    Malononitrile (C3H2N2): Lacks the formyl group but has two nitrile groups.

    Cyanoacetonitrile (C3H2N2): Similar structure but with a cyano group instead of a formyl group.

Uniqueness: 2-Formylpropanedinitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-formylpropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-1-4(2-6)3-7/h3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVVCUZSWSHCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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